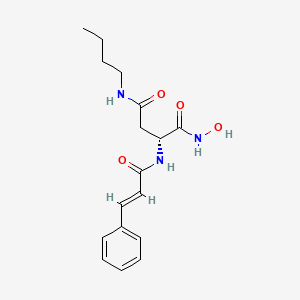
N1-hydroxy-2-isobutyl-N3-phenethylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-hydroxy-2-isobutyl-N3-phenethylmalonamide is a small molecular compound with the chemical formula C15H22N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-hydroxy-2-isobutyl-N3-phenethylmalonamide typically involves the reaction of isobutylmalonic acid with phenethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N1-hydroxy-2-isobutyl-N3-phenethylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N1-hydroxy-2-isobutyl-N3-phenethylmalonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-hydroxy-2-isobutyl-N3-phenethylmalonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide
Comparison: N1-hydroxy-2-isobutyl-N3-phenethylmalonamide is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain targets .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-hydroxy-2-(2-methylpropyl)-N'-(2-phenylethyl)propanediamide |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-13(15(19)17-20)14(18)16-9-8-12-6-4-3-5-7-12/h3-7,11,13,20H,8-10H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
WODYKKMWHBZSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCCC1=CC=CC=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Ethyl-phenyl)-furan-2-carbonyl]-guanidine](/img/structure/B10851455.png)
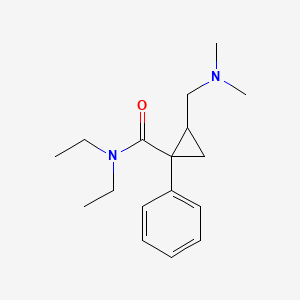
![N-{4-[2-(4-Hydroxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851465.png)
![N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851468.png)
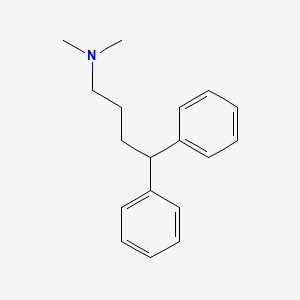
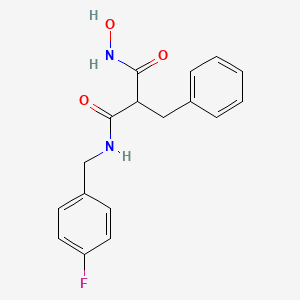
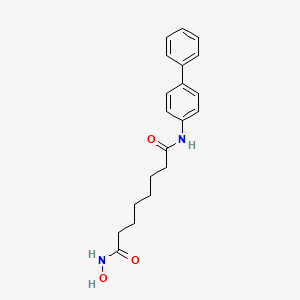
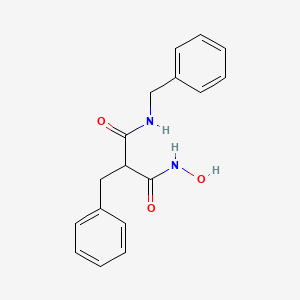
![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
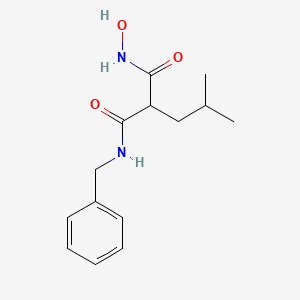
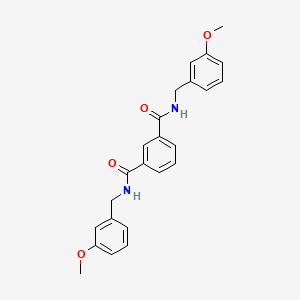
![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)
